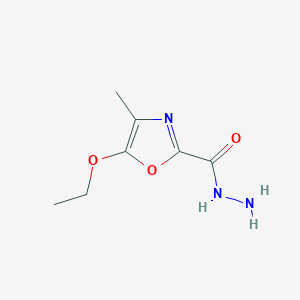

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide

Description

Properties

IUPAC Name |

5-ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-3-12-7-4(2)9-6(13-7)5(11)10-8/h3,8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNZSELMNANIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(O1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis of Oxazole Derivatives

The synthesis of oxazole derivatives typically involves the following general steps:

- Cyclization : This step often involves the reaction of an appropriate precursor, such as an amino acid derivative, with a dehydrating agent to form the oxazole ring.

- Substitution : Once the oxazole ring is formed, various substituents can be introduced through nucleophilic substitution reactions.

Preparation of 5-Ethoxy-4-methyl-1,3-oxazole-2-carboxylic Acid

Before synthesizing 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide , it is essential to prepare the carboxylic acid derivative. This can be achieved through the hydrolysis of ester precursors, such as ethyl 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylate, followed by acidification to precipitate the carboxylic acid.

Conversion to Carbohydrazide

To convert the carboxylic acid into a carbohydrazide, a hydrazination reaction is typically employed. This involves reacting the carboxylic acid with hydrazine or a hydrazine derivative under appropriate conditions.

Challenges and Considerations

- Solubility : The carboxylic acid intermediate may have low solubility in water, requiring careful handling during precipitation and subsequent reactions.

- Reaction Conditions : The hydrazination step may require mild conditions to avoid side reactions and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted oxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, hydrazine derivatives, and other functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that oxazole derivatives, including 5-ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide, exhibit significant antimicrobial properties. These compounds have been evaluated for their efficacy against various pathogens, including bacteria and fungi. For instance, studies have shown that oxazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory activity of oxazole derivatives. The compound has been studied for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in cyclization reactions and condensation reactions with dienophiles, leading to the formation of more complex molecules . This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Reactions with Dienophiles

The compound has been utilized in reactions with dienophiles to produce substituted pyridine derivatives. Such transformations are significant in the development of new materials and chemicals with specific properties .

Agricultural Chemistry

Fungicidal Activity

There is growing evidence that oxazole-containing compounds possess fungicidal properties. This compound has been tested for its effectiveness against plant pathogens such as Botrytis cinerea and Fusarium culmorum, suggesting its potential as a fungicide in agricultural applications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various oxazole derivatives, this compound was shown to inhibit the growth of multiple bacterial strains. The minimum inhibitory concentration (MIC) was determined, demonstrating its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Pyridine Derivatives

A research project focused on synthesizing new pyridine derivatives involved using this compound as a starting material. The resulting products were characterized using NMR and mass spectrometry, confirming their structures and highlighting the compound's utility in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Ring System Influence : Oxazole and thiazole derivatives (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) exhibit similar reactivity but differ in electronic properties due to sulfur vs. oxygen heteroatoms .

- Substituent Effects : Ethoxy and methyl groups in this compound enhance lipophilicity compared to simpler carbohydrazides like 5-methylisoxazole-3-carbohydrazide .

Biological Activity

5-Ethoxy-4-methyl-1,3-oxazole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C7H10N4O3

- Molecular Weight : 186.18 g/mol

- CAS Number : 1461714-58-8

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the oxazole ring through cyclization reactions.

- Introduction of the ethoxy and hydrazide groups via appropriate substitution reactions.

- Purification to achieve the desired compound with high purity levels.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways critical for cell survival.

- Receptor Modulation : It could modulate receptor activities, impacting signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound has potential as an antibiotic agent against certain bacterial strains.

Anticancer Activity

Preliminary investigations have shown that this compound can inhibit various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Cell cycle arrest at G1 phase |

In vitro studies indicate that treatment with the compound leads to a dose-dependent reduction in cell viability, primarily through apoptosis induction and disruption of cell cycle progression.

Case Studies

-

Study on Antimicrobial Efficacy :

- In a controlled study, derivatives were tested against common pathogens.

- Results indicated significant antimicrobial efficacy with MIC values comparable to standard antibiotics.

-

Study on Anticancer Effects :

- A recent study evaluated the effects on human breast cancer cells (MCF-7).

- The compound exhibited a notable reduction in cell viability and triggered apoptotic pathways.

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Ethoxy-4-methyl-1,3-oxazole | Antimicrobial, Anticancer | Enzyme inhibition, receptor modulation |

| Piperazine derivatives | Antimicrobial | Disruption of bacterial cell wall |

| Other piperidine analogs | Cytotoxic | Apoptosis induction |

Q & A

Advanced Research Question

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters.

- Refinement Tools : Employ SHELXL for small-molecule refinement, leveraging constraints for bond lengths/angles and disorder modeling .

- Validation : Cross-reference with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

Example : For analogous oxazole derivatives, SHELX successfully resolved torsional angles of the ethoxy group, confirming spatial orientation .

How to address contradictions in spectral data during structural elucidation?

Advanced Research Question

- Iterative Analysis : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for ¹³C NMR chemical shifts).

- Cross-Validation : If MS fragmentation conflicts with expected pathways, re-examine synthetic intermediates for byproducts (e.g., incomplete hydrazide formation) .

- Case Study : Discrepancies in carbonyl stretches (IR) might indicate tautomerism; variable-temperature NMR can probe dynamic equilibria .

What mechanistic insights guide the optimization of synthetic yields?

Advanced Research Question

- Reaction Kinetics : The nucleophilic attack of hydrazine on the ester carbonyl is rate-limiting. Polar aprotic solvents (e.g., DMF) can enhance reactivity but may require higher temperatures .

- Side Reactions : Competing hydrolysis of the oxazole ring under acidic conditions necessitates pH control (pH 7–8 preferred) .

- Catalysis : Piperidine facilitates deprotonation of hydrazine, accelerating nucleophilic substitution .

How does the electronic nature of substituents affect the compound’s reactivity?

Advanced Research Question

- Electron-Withdrawing Effects : The oxazole ring’s electron-deficient nature directs electrophilic substitution to the 5-position. Substituents like ethoxy (-OCH₂CH₃) stabilize the ring via resonance, reducing susceptibility to nucleophilic attack .

- Hydrazide Reactivity : The -NH-NH₂ group participates in condensation reactions (e.g., with aldehydes to form hydrazones), useful for derivatization .

What computational methods support the study of this compound’s properties?

Advanced Research Question

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and NMR chemical shifts .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) by aligning the oxazole-carbohydrazide scaffold into active sites .

How to troubleshoot low yields in large-scale syntheses?

Advanced Research Question

- Scale-Up Challenges : Poor heat distribution in large reactors can lead to incomplete reactions. Use segmented heating (e.g., microwave-assisted synthesis) for uniform temperature control .

- Byproduct Formation : Monitor for hydrazine dimerization or oxidation byproducts via LC-MS. Introduce inert atmospheres (N₂/Ar) to suppress oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.